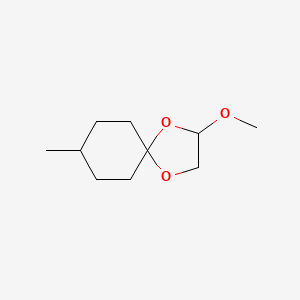
8-Methyl-1,4-dioxaspiro(4.5)decane-3-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-1,4-dioxaspiro(4.5)decane-3-methanol is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a dioxane ring and a cyclohexane ring, with a methanol group attached to the spiro center. The presence of the spiro linkage imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1,4-dioxaspiro(4.5)decane-3-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclohexanone derivative with ethylene glycol in the presence of an acid catalyst to form the dioxane ring. Subsequent functionalization at the spiro center with a methyl group and a methanol group completes the synthesis. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
8-Methyl-1,4-dioxaspiro(4.5)decane-3-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The spirocyclic structure allows for substitution reactions at the spiro center or the dioxane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution pattern
Major Products Formed
The major products formed from these reactions include various alcohols, aldehydes, carboxylic acids, and substituted spirocyclic compounds. The specific products depend on the reaction conditions and the reagents used .
Wissenschaftliche Forschungsanwendungen
8-Methyl-1,4-dioxaspiro(4.5)decane-3-methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties .
Wirkmechanismus
The mechanism of action of 8-Methyl-1,4-dioxaspiro(4.5)decane-3-methanol involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall effect. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Dioxaspiro(4.5)decan-8-one
- 8-Methylene-1,4-dioxaspiro(4.5)decane
- 1,4-Dioxa-8-azaspiro(4.5)decane
Uniqueness
8-Methyl-1,4-dioxaspiro(4.5)decane-3-methanol is unique due to the presence of the methanol group at the spiro center, which imparts distinct chemical reactivity and potential biological activity. The combination of the dioxane ring and the cyclohexane ring in a spirocyclic arrangement also contributes to its unique properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
63917-45-3 |
|---|---|
Molekularformel |
C10H18O3 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
3-methoxy-8-methyl-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C10H18O3/c1-8-3-5-10(6-4-8)12-7-9(11-2)13-10/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
GTNBAFNCGONZMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2(CC1)OCC(O2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


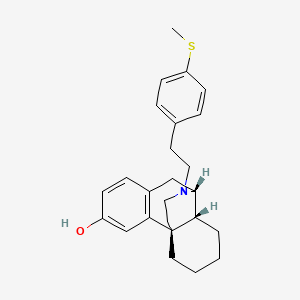
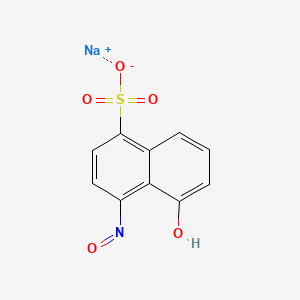
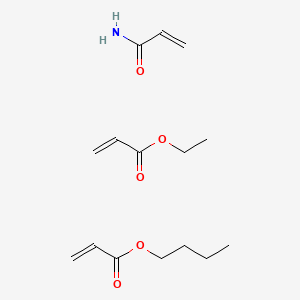
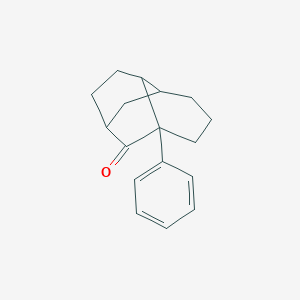

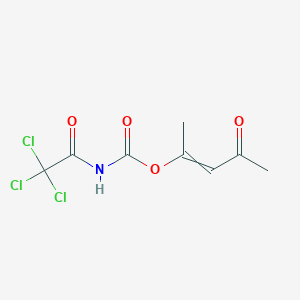
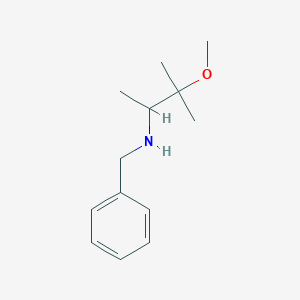

![4,9-Dihydro-3H-pyrido[2,3-b]indole](/img/structure/B14497114.png)
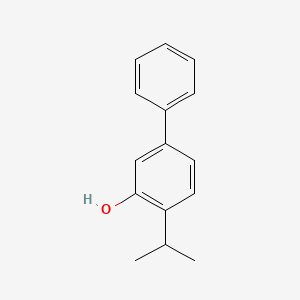
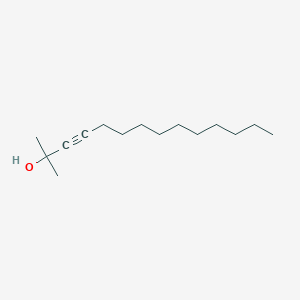
![2-[(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-7H-1-benzopyran-7-one](/img/structure/B14497126.png)
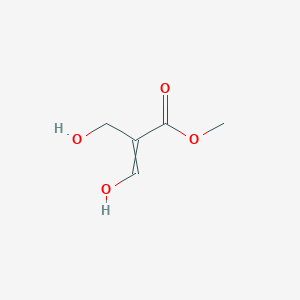
![6-Chloro-2-(4-isothiocyanatophenyl)imidazo[1,2-a]pyridine](/img/structure/B14497137.png)
